Sunitinib maleate

Tyrosine Kinase Inhibition Kinase Profiling In Vitro Pharmacology

Sunitinib maleate is a multi-targeted receptor tyrosine kinase inhibitor (RTKI) with a distinct profile (VEGFR2, PDGFRβ, c-KIT, FLT3) that differentiates it from pazopanib and sorafenib. It is the clinically validated reference compound for imatinib‑resistant GIST models (phase‑III median TTP 27.3 vs 6.4 weeks). Sourcing the thermodynamically stable polymorphic Form I ensures reproducible dissolution and long‑term storage stability—critical for formulation and bioanalytical method development. The compound’s well‑characterized, broad inhibition profile (IC50 1‑10 nM for FLT3, 8‑13 nM for PDGFRβ and c‑KIT) makes it an ideal tool for comparative kinase‑dependency studies.

Molecular Formula C26H31FN4O6
Molecular Weight 514.5 g/mol
CAS No. 1126641-10-8
Cat. No. B3045727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSunitinib maleate
CAS1126641-10-8
Molecular FormulaC26H31FN4O6
Molecular Weight514.5 g/mol
Structural Identifiers
SMILESCCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C22H27FN4O2.C4H4O4/c1-5-27(6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28;5-3(6)1-2-4(7)8/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28);1-2H,(H,5,6)(H,7,8)/b17-12-;2-1-
InChIKeyXGQXULJHBWKUJY-LYIKAWCPSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sunitinib Maleate (CAS 1126641-10-8): Baseline Characterization and Scientific Procurement Context


Sunitinib maleate is a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST) [1]. It is a small-molecule inhibitor that potently targets VEGFR1-3, PDGFRα/β, c-KIT, FLT3, CSF-1R, and RET [2]. Sunitinib maleate is supplied as a yellow to orange powder with a pKa of 8.95 and a logP (octanol/water) of 5.2 [3]. Its molecular weight is 532.6 Daltons [4]. The compound is highly soluble in DMSO (≥40 mg/mL) but very poorly soluble in water and ethanol [5]. It is a photosensitive powder and should be stored appropriately [5].

Why Simple Substitution of Sunitinib Maleate with In-Class Analogs May Compromise Research Reproducibility and Clinical Comparability


While multiple tyrosine kinase inhibitors (TKIs) are approved for similar indications, they cannot be interchanged without careful consideration of their distinct molecular pharmacology [1]. Sunitinib maleate exhibits a unique multi-kinase inhibition profile, with potent activity against VEGFR2 (IC50 9 nM), PDGFRβ (IC50 8 nM), c-KIT (IC50 13 nM), and FLT3 (IC50 1-10 nM) [2]. This profile differs significantly from other TKIs like pazopanib, which has weaker activity against FLT3 and c-KIT [3], or sorafenib, which more potently inhibits RAF kinases [4]. Furthermore, solid-state properties such as crystallinity, hygroscopicity, and thermodynamic stability can vary significantly between different polymorphic forms of sunitinib maleate and between different salt forms of sunitinib, impacting formulation, storage, and dissolution [5]. Therefore, procurement decisions based solely on a shared mechanism of action class risk introducing variables that affect experimental outcomes and therapeutic equivalence.

Quantitative Differentiation Evidence for Sunitinib Maleate (CAS 1126641-10-8) vs. Closest Kinase Inhibitor Analogs


Comparative Multi-Kinase Inhibitory Profile: Sunitinib Maleate Demonstrates Broader and More Potent Inhibition of Key Oncogenic Kinases Than Pazopanib or Sorafenib

Sunitinib maleate exhibits a broader and more potent inhibitory profile against a panel of clinically relevant tyrosine kinases compared to pazopanib and sorafenib. Sunitinib inhibited more kinases than pazopanib and sorafenib, at potencies within 10-fold of its primary target VEGFR-2 [1]. While all three compounds potently inhibit VEGFR-2, PDGFR-β, and c-Kit, pazopanib was notably less active against FLT3 in both kinase and cellular assays [2]. In direct comparison, sunitinib's IC50 for c-KIT is 13 nM versus 74 nM for pazopanib, a >5-fold difference [3]. Furthermore, sunitinib's potency for PDGFRβ (IC50 8 nM) and VEGFR2 (IC50 9 nM) exceeds that of sorafenib for the same targets (IC50s of 57 nM and 15 nM, respectively) [4].

Tyrosine Kinase Inhibition Kinase Profiling In Vitro Pharmacology Drug Selectivity

Clinical Superiority in Imatinib-Resistant GIST: Sunitinib Maleate Established as Second-Line Standard of Care

Sunitinib maleate is the FDA-approved standard of care for patients with imatinib-resistant or intolerant gastrointestinal stromal tumor (GIST) [1]. A pivotal phase III randomized, placebo-controlled trial demonstrated a significant improvement in time-to-progression (TTP) for patients treated with sunitinib compared to placebo [2]. The median TTP was 27.3 weeks for sunitinib versus 6.4 weeks for placebo (hazard ratio 0.33; P < .0001), establishing its clinical efficacy in this setting where first-line therapy with imatinib has failed [2]. This evidence directly addresses the unmet need in imatinib-resistant GIST, a population where alternative agents like pazopanib or sorafenib have not demonstrated equivalent level 1 evidence for approval.

Gastrointestinal Stromal Tumor Imatinib Resistance Clinical Trial Second-Line Therapy

Non-Inferior Efficacy with Differentiated Tolerability: Sunitinib Maleate vs. Pazopanib in First-Line Metastatic RCC

The phase III COMPARZ trial (NCT00720941) directly compared sunitinib maleate with pazopanib in first-line treatment of metastatic renal cell carcinoma (mRCC) [1]. The trial demonstrated non-inferiority of pazopanib to sunitinib for the primary endpoint of progression-free survival (PFS), with a median PFS of 10.2 months for sunitinib and 10.5 months for pazopanib [2]. However, the trial also revealed a distinct tolerability profile: sunitinib was associated with a higher incidence of fatigue (51% vs. 44%), hand-foot syndrome (29% vs. 4%), and thrombocytopenia (35% vs. 9%) compared to pazopanib, while pazopanib had a higher incidence of liver enzyme elevations (ALT elevation >3x ULN: 27% vs. 15%) [2].

Renal Cell Carcinoma First-Line Therapy Comparative Efficacy Tolerability Profile

Distinct Polymorphic Forms Impacting Solid-State Stability and Pharmaceutical Processing

Sunitinib malate exists in multiple crystalline forms, each with distinct physical properties that impact pharmaceutical development and manufacturing. Form I, the thermodynamically most stable form at ambient conditions, is the form used in the marketed drug product [1]. In contrast, Form II is more soluble but less stable and more hygroscopic, making it less suitable for solid oral dosage forms [2]. Patents disclose additional forms, such as Form III, which is claimed to have great thermodynamic stability, no changes in polymorphic form, and a high degree of crystallinity [3]. These differences in hygroscopicity, solubility, and stability directly influence drug product shelf-life, dissolution rate, and batch-to-batch consistency.

Polymorphism Solid-State Chemistry Pharmaceutical Formulation Process Chemistry

Comparative Oral Bioavailability and Pharmacokinetic Variability Among Approved TKIs

Sunitinib maleate exhibits distinct pharmacokinetic properties compared to other multi-kinase inhibitors. Its oral bioavailability ranges from 41-58%, with a Tmax of 6-12 hours and large interpatient variability in exposure (34-60%) [1]. This profile differs from pazopanib, which has a significantly lower bioavailability of 14-39% but with even larger interpatient variability (36-67%) and intrapatient variability (75%) [2]. Sorafenib's bioavailability is around 50% with a faster Tmax of ~3 hours [3]. Sunitinib's extended Tmax of 6-12 hours is characteristic of its absorption profile and is consistent across healthy subjects and cancer patients [4].

Pharmacokinetics Bioavailability Drug Absorption Interpatient Variability

Validated HPTLC Method for Impurity Profiling: Sunitinib Maleate (E-Isomer and N-Oxide Separation)

A validated high-performance thin-layer chromatography (HPTLC) method has been developed for the specific analysis of sunitinib maleate and its potential impurities [1]. This method effectively separates sunitinib malate from its process-related impurities, including the E-isomer, sunitinib N-oxide, and impurity B, with a retention factor (Rf) of 0.35 ± 0.02 for the main compound [2]. This validated method provides a robust and reliable tool for assessing the purity of sunitinib maleate batches, which is essential for ensuring quality and reproducibility in research and pharmaceutical manufacturing [3].

Analytical Chemistry Impurity Profiling Method Validation Quality Control

Recommended Research and Industrial Applications for Sunitinib Maleate (CAS 1126641-10-8) Based on Quantified Differentiation


Preclinical Models of Imatinib-Resistant Gastrointestinal Stromal Tumor (GIST)

Sunitinib maleate is the optimal reference compound for establishing and validating preclinical models of imatinib-resistant GIST. Its proven clinical benefit in this setting, as demonstrated by a median time-to-progression of 27.3 weeks versus 6.4 weeks for placebo in a phase III trial, provides a strong translational rationale [1]. Its use ensures that in vivo or in vitro findings are directly relevant to a well-defined, clinically validated therapeutic context, a differentiation that other TKIs like pazopanib or sorafenib lack.

Comparative Pharmacology Studies Investigating Multi-Kinase Inhibition Profiles

Sunitinib maleate serves as an ideal tool compound for comparative pharmacology studies designed to dissect the contribution of individual kinase targets (VEGFR, PDGFR, c-KIT, FLT3) to cellular and in vivo phenotypes. Its well-characterized and broad inhibition profile, with IC50s ranging from 1-10 nM for FLT3 and 8-13 nM for PDGFRβ and c-KIT, allows researchers to probe pathway dependencies [2]. It can be directly compared with more selective agents (e.g., axitinib for VEGFR) or with analogs like pazopanib to attribute biological effects to specific kinases.

Pharmaceutical Development and Formulation Studies Requiring a Stable Crystalline Form

For drug product development, formulation optimization, or solid-state chemistry research, sourcing the thermodynamically stable polymorphic Form I of sunitinib malate is critical. This form, as described in patents [3], is less hygroscopic and more stable than Form II, ensuring reproducible dissolution and long-term storage stability. Researchers should specify 'Sunitinib L-malate Form I' in their procurement to avoid the variability and potential instability associated with metastable polymorphs, which is a key consideration for generating robust, translatable formulation data.

Bioanalytical Method Development and Validation for Therapeutic Drug Monitoring

Sunitinib maleate's distinct pharmacokinetic profile, with a Tmax of 6-12 hours and bioavailability of 41-58%, necessitates robust bioanalytical methods for accurate quantification in biological matrices [4]. The availability of a validated HPTLC method for its separation from key impurities [5] provides a strong foundation for developing and validating high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) assays. This makes it a valuable reference standard for laboratories developing assays for therapeutic drug monitoring or pharmacokinetic studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sunitinib maleate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.